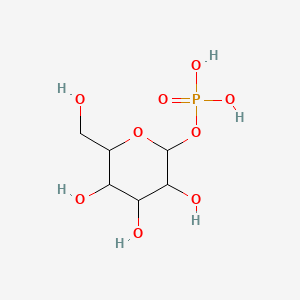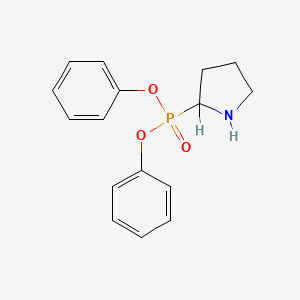![molecular formula C7H9BrN2O B12823000 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyran ring. The presence of a bromomethyl group at the 3-position of the pyrazole ring adds to its reactivity and potential applications in various fields of chemistry and biology. This compound is of interest due to its unique structure and the potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazole derivative with a bromomethylating agent under controlled conditions. For instance, the reaction of 3-hydroxymethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the pyrazole ring or the bromomethyl group can lead to different structural analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the pyrazole ring or the bromomethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxymethyl or carbonyl derivative .
Applications De Recherche Scientifique
3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Methyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole makes it more reactive compared to its analogs with hydroxymethyl, chloromethyl, or methyl groups.
Propriétés
Formule moléculaire |
C7H9BrN2O |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
3-(bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H9BrN2O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) |
Clé InChI |
NDGDCMSLGPYPPK-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1NN=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


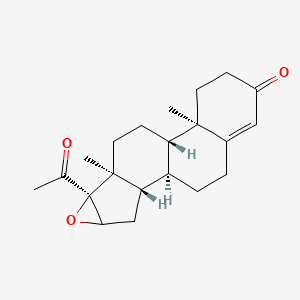
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
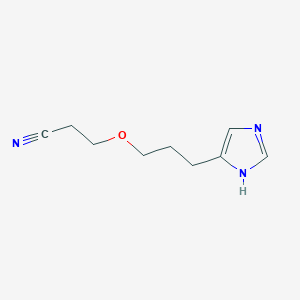
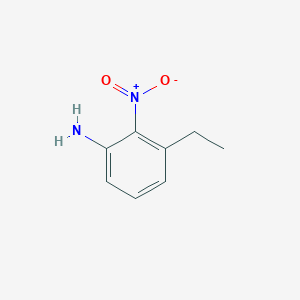
![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)
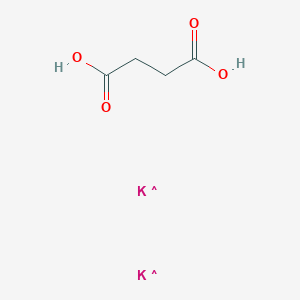
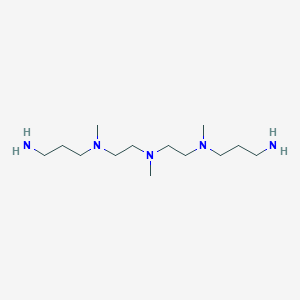
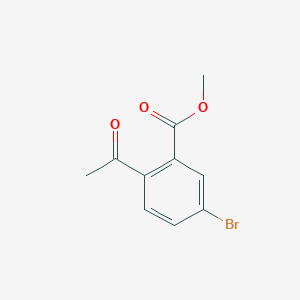
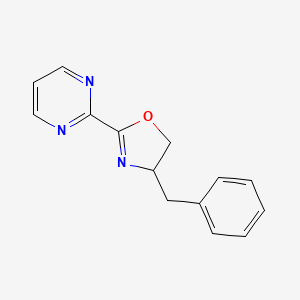
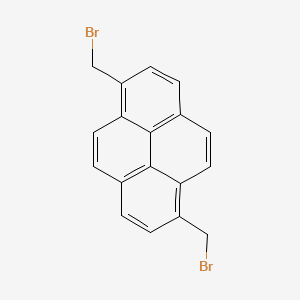
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
